molecular formula C24H27NO5 B2642447 (Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 859664-10-1

(Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2642447
CAS No.: 859664-10-1
M. Wt: 409.482
InChI Key: FOZVYOUQOFKHMO-STZFKDTASA-N
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Description

(Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the reaction of 1H-azoles with 2-hydroxybenzyl alcohols, which led to the synthesis of compounds that could be structurally related to the specified compound by involving similar functional groups and synthetic pathways (Sidorina & Osyanin, 2007).

  • Research on prenyl bibenzyls from liverworts highlighted the isolation and structural characterization of novel compounds with potential pharmacological activities, suggesting the importance of natural product chemistry in discovering bioactive compounds (Asakawa et al., 1991).

  • A facile synthesis method was developed for 9,10-Dimethoxybenzo[6,7]-oxepino[3,4-b]quinolin-13(6H)-one and its derivatives, which may provide insights into the synthesis of complex molecules like the specified compound (Yang et al., 2013).

Biological Activities and Applications

  • Novel benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for their potential antibacterial and anticancer activities, indicating the therapeutic potential of benzofuran derivatives (Kuntala et al., 2015).

  • Synthesis and antioxidant properties of some novel 5H-dibenz[b,f]azepine derivatives in different in vitro model systems were explored, highlighting the antioxidant potential of azepine derivatives (Kumar & Naik, 2010).

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-28-20-9-7-8-16(23(20)29-2)14-21-22(27)17-10-11-19(26)18(24(17)30-21)15-25-12-5-3-4-6-13-25/h7-11,14,26H,3-6,12-13,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVYOUQOFKHMO-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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